molecular formula C4H8BrClFN B2883948 (3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride CAS No. 2411180-60-2

(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

Cat. No. B2883948
CAS RN: 2411180-60-2
M. Wt: 204.47
InChI Key: FIQDBPXDEHBTHG-QWWZWVQMSA-N
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Description

Pyrrolidines are a class of organic compounds that contain a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The compound you mentioned, “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride”, likely belongs to this class, with bromine and fluorine substituents at the 3rd and 4th positions, respectively.


Synthesis Analysis

While specific synthesis methods for “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” were not found, similar compounds such as “(3R,4R)-4-acetoxy-3-[®-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone” have been synthesized from suitable precursors . The synthesis often involves complex reactions and careful control of conditions to ensure the correct stereochemistry.


Molecular Structure Analysis

The molecular structure of a compound like “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” would likely involve a six-membered ring with one nitrogen atom (forming the pyrrolidine structure), along with bromine and fluorine substituents at the 3rd and 4th positions . The “3R,4R” notation indicates the stereochemistry of these substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” would depend on its specific structure. For example, a similar compound, “(3R,4R)-3,4-Dibromohexane”, has a molecular formula of C6H12Br2 and an average mass of 243.967 Da .

Scientific Research Applications

Synthesis and Medicinal Chemistry

(3R,4R)-3-Bromo-4-fluoropyrrolidine derivatives are significant in the field of medicinal chemistry due to their utility as synthons in the synthesis of complex molecules. For example, 4-fluoropyrrolidine derivatives have been used in the preparation of dipeptidyl peptidase IV inhibitors, which are important for therapeutic applications. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, through double fluorination, has facilitated the creation of 4-fluoropyrrolidine-2-carboxamides, -N-methoxy-N-methylcarboxamide (Weinreb amide), -carboxylate methyl esters, and -carbonitriles. The crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride, in particular, has been highlighted as a valuable synthon due to its high yield of preparation and ease of isolation as an enantiomerically pure compound (Singh & Umemoto, 2011).

Structural Studies

The structural aspects of compounds related to (3R,4R)-3-Bromo-4-fluoropyrrolidine have been explored through synthesis and crystal structure analysis. Studies on 3,4-dibromopyrrolidine hydrochloride have revealed the conformational details of the dibromopyrrolidine ring, which adopts a slightly deformed envelope shape. The cis conformation of the bromine atoms and the presence of short Cl⋯H—N hydrogen bonds, which link the 3,4-dibromopyrrolidine cations and Cl− anions, have been specifically noted. Such structural insights contribute to the understanding of molecular interactions and reactivity patterns of halogenated pyrrolidines (Bukowska-strzyzewska et al., 1980).

Fluorination Techniques

The synthesis of fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, demonstrates the importance of fluorination techniques in medicinal chemistry. These fluorinated compounds serve as bifunctional building blocks for the development of pharmaceutical compounds. The regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine has been a key step in the synthesis of these compounds, highlighting the role of halogenation in the modification of molecular structures for desired biological activities (Verniest et al., 2010).

Future Directions

The future directions for research on compounds like “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” could involve further exploration of their synthesis, properties, and potential applications. For example, tau PET imaging is a promising area of research for compounds that can bind to tau proteins, which are implicated in neurodegenerative diseases .

properties

IUPAC Name

(3R,4R)-3-bromo-4-fluoropyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrFN.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZGVIAZIUDQJ-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

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